(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine
Overview
Description
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine is an organic compound characterized by the presence of a trifluoromethyl group and a diazirine ring attached to a phenylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine typically involves the introduction of the trifluoromethyl group and the diazirine ring onto a phenylmethanamine backbone. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with diazirine precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The trifluoromethyl group and diazirine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated phenylmethanone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in photochemical studies.
Biology: Employed in the study of protein-ligand interactions and as a photoaffinity label to investigate biological pathways.
Mechanism of Action
The mechanism of action of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine involves its ability to form covalent bonds with target molecules upon activation by light (photolysis). The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds of target molecules. This property makes it a valuable tool in studying molecular interactions and mapping active sites in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the diazirine ring.
(4-Trifluoromethylphenyl)methanamine: Another related compound with a trifluoromethyl group but different functional groups attached to the phenyl ring.
Uniqueness
The presence of both the trifluoromethyl group and the diazirine ring in (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine makes it unique. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the diazirine ring provides a reactive site for photolabeling and cross-linking studies. This combination of properties is not commonly found in other similar compounds, making it particularly valuable in research applications .
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBACTKCQVUFKLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2(N=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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